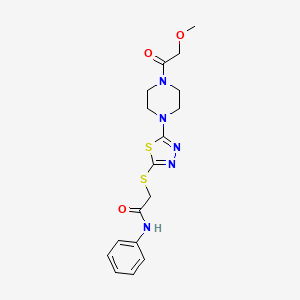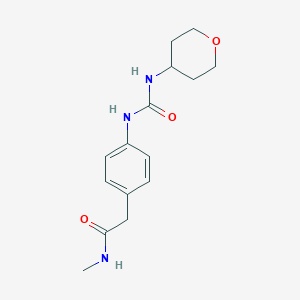
N-methyl-2-(4-(3-(tetrahydro-2H-pyran-4-yl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a tetrahydropyran ring. Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s commonly used in organic synthesis .
Molecular Structure Analysis
The tetrahydropyran ring in the compound is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The exact structure of the entire compound would depend on the specific arrangement and bonding of the other components of the molecule.Chemical Reactions Analysis
The tetrahydropyran ring in the compound can undergo a variety of reactions. For instance, the alcohol in tetrahydropyranyl ethers can be restored by acid-catalyzed hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. For instance, tetrahydropyran is a colourless volatile liquid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) explored the synthesis and characterization of two pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes showed significant antioxidant activity, highlighting the potential of acetamide derivatives in developing compounds with beneficial biological activities Chkirate et al., 2019.
Crystal Structure and Characterization : Nayak et al. (2014) reported on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide. The detailed analysis provided insights into the molecular structure and potential interactions of such compounds, which could be relevant for designing drugs or materials with specific properties Nayak et al., 2014.
Biological Evaluation and Potential Applications
Antifungal Agents : Altındağ et al. (2017) designed and synthesized a series of acetamide derivatives to address drug-resistant fungal infections. The study showed that some compounds exhibited significant antifungal activity, suggesting the potential of acetamide derivatives in antifungal drug development Altındağ et al., 2017.
Antimicrobial Agents : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety with potential antimicrobial applications. The compounds showed promising antibacterial and antifungal activities, indicating the versatility of acetamide derivatives in creating new antimicrobials Darwish et al., 2014.
Metabolism and Herbicide Research
- Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provided insight into the metabolic pathways and potential toxicology of these compounds. This work is crucial for understanding the environmental and health impacts of acetamide-based herbicides Coleman et al., 2000.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-[4-(oxan-4-ylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-8-21-9-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZWKWHPPCMYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
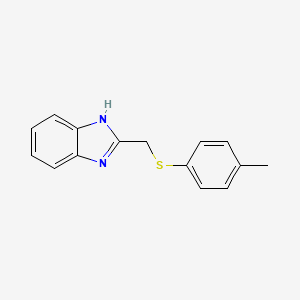
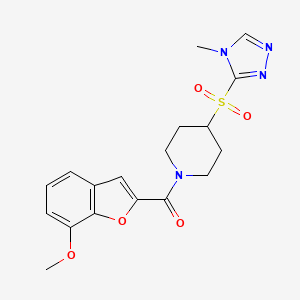
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
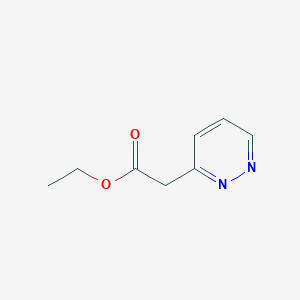
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)
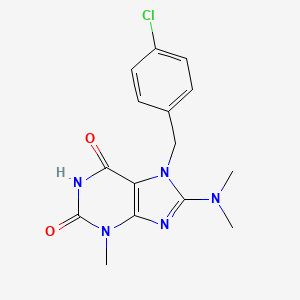
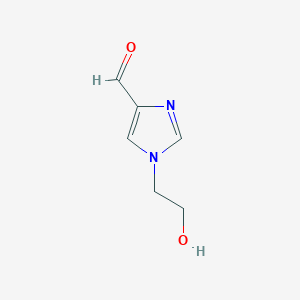

![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)
![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)


